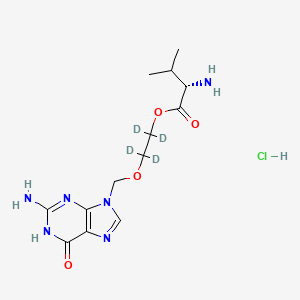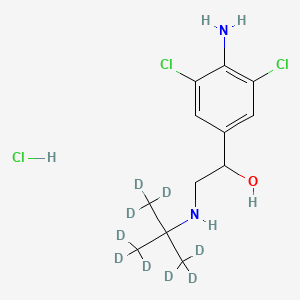
Metronidazole-d4
Descripción general
Descripción
Metronidazole-d4, also known as 2-Methyl-5-nitroimidazole-1-ethanol-d4, is an antibiotic that has activity against anaerobic bacteria and protozoa . It is intended for use as an internal standard for the quantification of metronidazole by GC- or LC-MS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Metronidazole-d4 derivatives involves the creation of novel metronidazole derivatives that include a 1,3,4-oxadiazole moiety . These developed compounds are biologically active and exhibit significant radical scavenging activity, as well as excellent antimicrobial and antibacterial properties .
Molecular Structure Analysis
Metronidazole-d4 has a molecular formula of C6H9N3O3 . The molecular weight is 175.18 g/mol . The InChI is 1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 . The canonical SMILES is CC1=NC=C(N1CCO)N+[O-] and the isomeric SMILES is [2H]C([2H])(C([2H])([2H])O)N1C=NC=C1N+[O-] .
Chemical Reactions Analysis
Metronidazole-d4 is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Physical And Chemical Properties Analysis
Metronidazole-d4 has a molecular weight of 175.18 g/mol . The exact mass and monoisotopic mass are 175.08949814 g/mol . The topological polar surface area is 83.9 Ų . The heavy atom count is 12 .
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
Metronidazole-d4 is used in studies related to the photocatalytic degradation of antibiotics . Specifically, it has been used in research involving the degradation of metronidazole (MNZ), a highly consumed antibiotic, in aqueous solutions using Co/g-C3N4/Fe3O4 nanocomposite under visible light irradiation . This research is crucial for developing efficient methods to remove antibiotic residues from the environment.
Drug Delivery Systems
Metronidazole-d4 is also used in the development of drug delivery systems . Research has been conducted to develop different types of gel formulations—bigel, hydrogel, and oleogel—as local delivery systems containing metronidazole (MET) that can be applied to the oral mucosa . These studies focus on examining the influence of the formulation type on the mechanical, rheological, and mucoadhesive properties, as well as the in vitro release of metronidazole, its ex vivo permeation through buccal porcine mucosa, and antimicrobial activity .
Degradation Mechanism and Kinetics
Research involving Metronidazole-d4 also includes studies on the degradation mechanism and kinetics of metronidazole in the presence of HO• and SO4•− . These studies are conducted using density functional theory (DFT) and are important for understanding how metronidazole, a widely used antibiotic for treating infectious diseases caused by anaerobic bacteria, degrades .
Mecanismo De Acción
Target of Action
Metronidazole-d4, a derivative of Metronidazole, is primarily targeted at anaerobic bacteria and protozoa . The drug’s primary targets are the DNA and electron-transport proteins of these organisms .
Mode of Action
Metronidazole-d4 is a prodrug that is reductively activated under low oxygen tension, leading to the reduction of its nitro group . This reduction results in the fragmentation of the imidazole ring and the production of cytotoxic intermediates . These intermediates bind to the DNA and electron-transport proteins of the target organisms, blocking nucleic acid synthesis .
Biochemical Pathways
The biochemical pathways affected by Metronidazole-d4 involve the reduction of the nitro group of the drug under low oxygen tension, leading to the fragmentation of the imidazole ring . This process results in the formation of cytotoxic intermediates that inhibit DNA synthesis and repair .
Pharmacokinetics
Metronidazole-d4 is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats, after oral or intravenous administration . The elimination half-life of metronidazole is approximately 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .
Result of Action
The result of Metronidazole-d4’s action is the inhibition of DNA synthesis and repair in the target organisms . This leads to cell death and the effective treatment of infections caused by these organisms .
Action Environment
The action of Metronidazole-d4 can be influenced by environmental factors such as pH and the presence of certain metal ions . For example, the degradation efficiency of Metronidazole-d4 can be affected by different pH levels . Additionally, the presence of certain metal ions can influence the reductive activation of the drug .
Safety and Hazards
Metronidazole-d4 is suspected of causing cancer (H351) and may cause damage to organs through prolonged or repeated exposure (H373) . It is harmful to aquatic life with long-lasting effects (H412) . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Metronidazole-d4 . It should be stored locked up and disposed of properly .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678716 | |
| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261392-47-5 | |
| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261392-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














